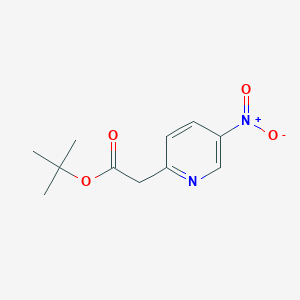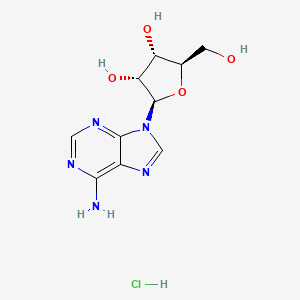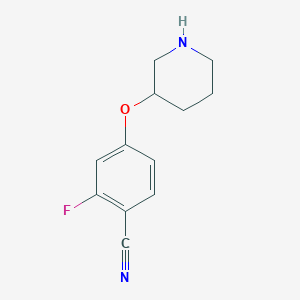
Tert-butyl 2-(5-nitropyridin-2-YL)acetate
Übersicht
Beschreibung
Tert-butyl 2-(5-nitropyridin-2-YL)acetate: is a chemical compound characterized by its molecular structure, which includes a tert-butyl group attached to a 2-(5-nitropyridin-2-YL)acetate moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-nitropyridin-2-YL and tert-butyl acetoacetate.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Common solvents include dichloromethane or toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The nitro group in the pyridine ring can be further oxidized to a nitroso or oxime group.
Reduction: The nitro group can be reduced to an amine group, resulting in a different set of chemical properties.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, often facilitated by strong acids or Lewis acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Aluminum chloride (AlCl₃) in chloroform.
Major Products Formed:
Oxidation: Nitroso derivatives or oximes.
Reduction: Aminopyridines.
Substitution: Halogenated pyridines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl 2-(5-nitropyridin-2-YL)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to study biological systems, particularly in the context of enzyme inhibition or as a probe in biochemical assays.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The tert-butyl group provides steric hindrance, influencing the compound's binding affinity and specificity.
Molecular Targets and Pathways Involved:
Enzymes: May inhibit or activate certain enzymes by binding to their active sites.
Receptors: Can interact with cellular receptors, affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 2-(3-nitropyridin-2-YL)acetate: Similar structure but different position of the nitro group on the pyridine ring.
Tert-butyl 2-(4-nitropyridin-2-YL)acetate: Another positional isomer with distinct chemical properties.
N-tert-butyl-2-(5-nitropyridin-2-YL)acetamide: Similar core structure but with an amide group instead of an ester.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial fields. Its continued study and application promise to yield further insights and advancements in chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
tert-butyl 2-(5-nitropyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)6-8-4-5-9(7-12-8)13(15)16/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDXDNSQQMHSHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697547 | |
| Record name | tert-Butyl (5-nitropyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790714-73-7 | |
| Record name | tert-Butyl (5-nitropyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone](/img/structure/B1504191.png)








![1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1504211.png)




